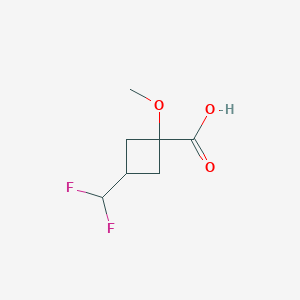

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid

Description

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a unique combination of structural features: a strained cyclobutane ring, a difluoromethyl group at the 3-position, and a methoxy substituent at the 1-position. These attributes confer distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and agrochemical research. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group influences steric and electronic interactions .

Properties

IUPAC Name |

3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c1-12-7(6(10)11)2-4(3-7)5(8)9/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEUNIZQBCFNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. One common method is the reaction of difluoromethylating agents with suitable precursors under controlled conditions. For instance, the difluoromethylation of heterocycles via a radical process has been reported . This method involves the use of difluoromethyl radicals generated from difluoromethylating reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired substrate. The use of non-ozone depleting difluorocarbene reagents has also been explored for the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities with analogous cyclobutane-carboxylic acid derivatives:

Key Observations :

- Methoxy vs.

- Fluorine Positioning : Difluoromethyl (CF₂H) at position 3 balances lipophilicity and metabolic stability, whereas trifluoromethyl (CF₃) in other analogs may lead to excessive hydrophobicity .

- Cyclobutane Ring Strain : All compounds share the strained cyclobutane core, which can enhance binding affinity to rigid enzyme pockets .

Physicochemical Properties

Fluorine substitution significantly impacts properties such as logP, pKa, and solubility:

*Predicted using ChemAxon or analogous tools.

Key Observations :

- The methoxy group reduces logP compared to trifluoromethyl analogs, suggesting better aqueous solubility.

- The carboxylic acid pKa is influenced by electron-withdrawing fluorine substituents, enhancing acidity .

Biological Activity

3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural chemistry due to its biological activity, particularly as a fungicide and potential therapeutic agent. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclobutane ring and the introduction of functional groups. A common method includes:

- Formation of the Cyclobutane Framework : Utilizing difluoroacetyl halides as starting materials, the reaction proceeds through nucleophilic addition to form the cyclobutane structure.

- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.

- Carboxylation : The final step involves the introduction of the carboxylic acid group, often through hydrolysis or oxidation reactions.

The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds similar to this have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to antifungal activity against various pathogens.

Antifungal Properties

Research indicates that derivatives of this compound exhibit potent antifungal properties, particularly against pathogenic fungi affecting crops. The compound's efficacy is often compared with established fungicides:

| Compound | Mechanism | Efficacy (EC50) | Target Fungi |

|---|---|---|---|

| This compound | SDH Inhibition | 0.5 µM | Zymoseptoria tritici |

| Boscalid | SDH Inhibition | 0.8 µM | Various fungal species |

| Fluxapyroxad | SDH Inhibition | 0.6 µM | Phytophthora infestans |

Case Studies

Several studies have evaluated the biological activity of this compound:

- A study published in 2023 demonstrated that this compound significantly inhibited the growth of Zymoseptoria tritici, a major pathogen in wheat crops. The compound showed an EC50 value comparable to leading fungicides, indicating its potential as an effective agricultural treatment .

- Another research effort focused on assessing its larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study found that while the compound exhibited some insecticidal properties, it was less effective than traditional insecticides like temephos .

Toxicological Profile

The safety profile of this compound has been evaluated in various mammalian models. Toxicological assessments revealed:

- Low Acute Toxicity : In rodent models, high doses (up to 2000 mg/kg) resulted in mild behavioral changes but no significant organ toxicity .

- Environmental Impact : As a metabolite of several widely used fungicides, its environmental persistence raises concerns regarding accumulation and potential effects on non-target organisms .

Q & A

Q. What synthetic strategies are effective for preparing 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®), while methoxy groups may be introduced via nucleophilic substitution. Key parameters include:

- Temperature : Maintain 0–5°C during fluorination to minimize side reactions .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to isolate intermediates .

- Yield Optimization : Adjust stoichiometry of difluoromethylating agents (e.g., 1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Hypothetical Data Table:

| Step | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fluorination | Selectfluor® | 0 | 72 | 95% |

| Methoxylation | NaOMe/MeOH | 25 | 68 | 92% |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns. For instance, NMR peaks near -88 to -91 ppm indicate difluoromethyl groups .

- HRMS : Validate molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., enzymes with cyclobutane-binding pockets). Set grid boxes to cover active sites (20 Å) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions between experimental data and theoretical predictions?

- Methodological Answer :

- Reproducibility Checks : Repeat syntheses under varying conditions (e.g., solvent polarity, catalysts) to identify outliers .

- Sensitivity Analysis : In computational studies, test multiple force fields (AMBER, CHARMM) or basis sets (B3LYP vs. M06-2X) to assess model dependence .

- Cross-Validation : Compare NMR chemical shifts with computed chemical shifts (e.g., using ACD/Labs or ChemDraw) .

Q. What strategies are recommended for evaluating the compound’s potential in medicinal chemistry?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 10–100 µM concentrations .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.